molecular formula C19H16N2O4 B10953397 3-[(4Z)-4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

3-[(4Z)-4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B10953397
M. Wt: 336.3 g/mol
InChI Key: NEVLJKZXGXOVOD-YVLHZVERSA-N
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Description

3-[4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the condensation of the pyrazole derivative with 4-methoxybenzaldehyde under basic conditions to form the methoxyphenylmethylidene group.

    Attachment of the Benzoic Acid Moiety: The final step involves the reaction of the intermediate with a benzoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazole ring, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Biochemical Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

    Dye and Pigment Industry: Its aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-[4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
  • 3-[4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID

Uniqueness

The presence of the methoxy group in 3-[4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID distinguishes it from its analogs. This group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially leading to unique applications and effects.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

3-[(4Z)-4-[(4-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C19H16N2O4/c1-12-17(10-13-6-8-16(25-2)9-7-13)18(22)21(20-12)15-5-3-4-14(11-15)19(23)24/h3-11H,1-2H3,(H,23,24)/b17-10-

InChI Key

NEVLJKZXGXOVOD-YVLHZVERSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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